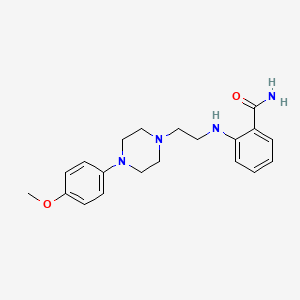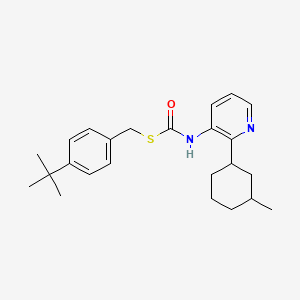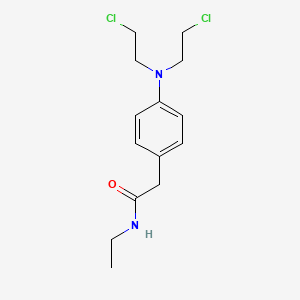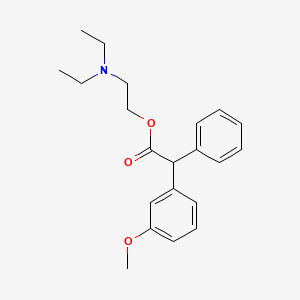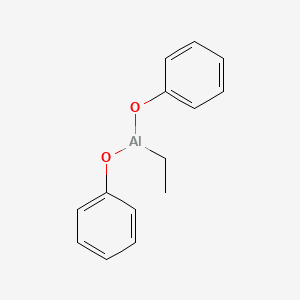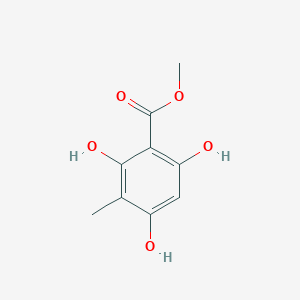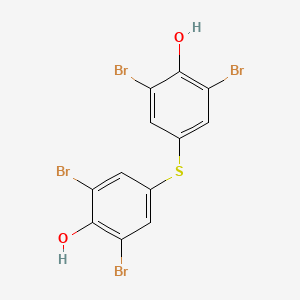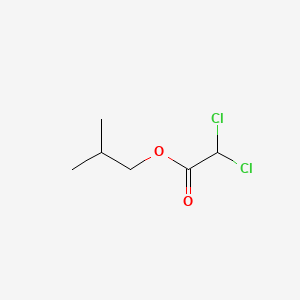![molecular formula C15H13NO B14666314 N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide CAS No. 37056-75-0](/img/structure/B14666314.png)
N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide is an organic compound that belongs to the class of amine oxides. This compound is characterized by the presence of a phenyl group attached to a nitrogen atom, which is further connected to a phenylprop-2-en-1-ylidene group. Amine oxides are known for their unique chemical properties and are widely used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide typically involves the oxidation of the corresponding tertiary amine. One common method is the oxidation of N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine using hydrogen peroxide or peroxycarboxylic acids. The reaction is carried out under controlled conditions to ensure the formation of the desired amine oxide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for efficient and consistent production of the compound, which is essential for its various applications.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex amine oxides or other nitrogen-containing compounds.
Reduction: Reduction reactions can convert the amine oxide back to the corresponding amine.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peroxycarboxylic acids are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the amine oxide.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of more complex amine oxides, while reduction can yield the corresponding amine.
Scientific Research Applications
N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an oxidizing agent, transferring oxygen atoms to other molecules. This can lead to the formation of reactive intermediates that participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N-methylamine oxide
- N-phenyl-N-ethylamine oxide
- N-phenyl-N-propylamine oxide
Uniqueness
N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide is unique due to its specific structure, which includes a phenylprop-2-en-1-ylidene group. This structural feature imparts distinct chemical properties and reactivity compared to other amine oxides. The presence of the phenyl groups also enhances its stability and makes it suitable for various applications.
Properties
CAS No. |
37056-75-0 |
|---|---|
Molecular Formula |
C15H13NO |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
(E)-N,3-diphenylprop-2-en-1-imine oxide |
InChI |
InChI=1S/C15H13NO/c17-16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-13H/b10-7+,16-13- |
InChI Key |
DGGUHHKIBNARMK-SBFJKYRKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=[N+](/C2=CC=CC=C2)\[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=[N+](C2=CC=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


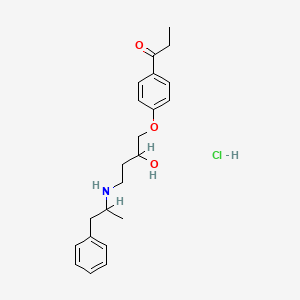
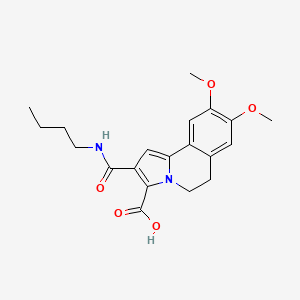
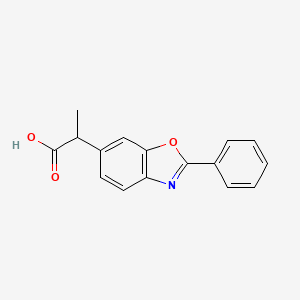

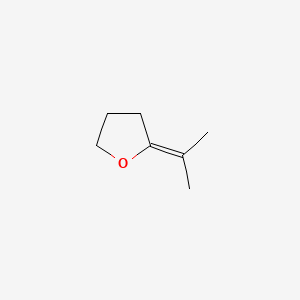
![1-Benzyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14666266.png)
